![molecular formula C11H10O2S2 B12969417 Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is an organic compound belonging to the bithiophene family. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. This compound features a methyl group at the 3’ position and a carboxylate ester group at the 3 position of the bithiophene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of bithiophene derivatives, including Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate, may involve high-pressure catalytic processes. These methods can include the use of homogeneous catalysis and high-pressure reactors to achieve efficient yields .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms into the thiophene rings .
Applications De Recherche Scientifique
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Chemistry: Acts as a precursor for more complex molecules in synthetic organic chemistry.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π stacking interactions and electron transfer processes, which are crucial for its function in organic electronic devices. The pathways involved often include charge transport and energy transfer mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: The parent compound without the methyl and carboxylate groups.
Methyl 2,2’-bithiophene-5-carboxylate: A similar compound with the carboxylate group at a different position.
3,3’-Dimethyl-2,2’-bithiophene: A derivative with additional methyl groups.
Uniqueness
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and conductive polymers .
Propriétés
Formule moléculaire |
C11H10O2S2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
methyl 2-(3-methylthiophen-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H10O2S2/c1-7-3-5-14-9(7)10-8(4-6-15-10)11(12)13-2/h3-6H,1-2H3 |
Clé InChI |
JXVXGTQQEYIIPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2=C(C=CS2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


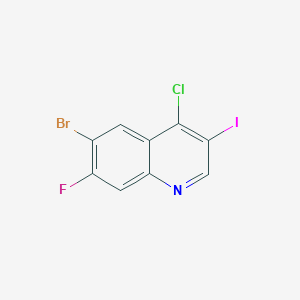
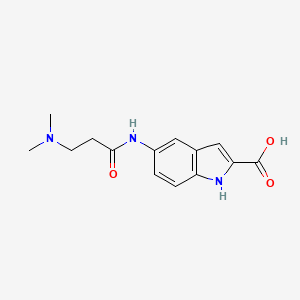
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
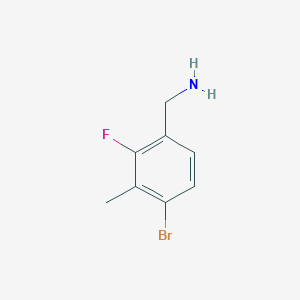
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
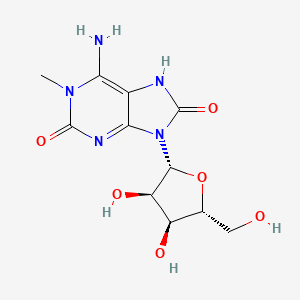
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
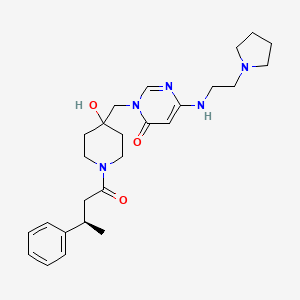
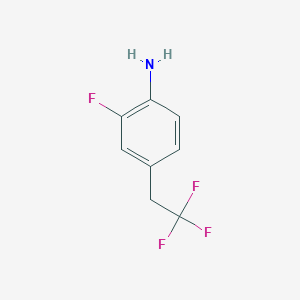
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)

